
1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. The compound is also known as Indolicidin, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses.
科学的研究の応用
Crystallographic Studies
Urea derivatives have been studied for their crystal structures, providing insights into molecular conformation and stabilization mechanisms through hydrogen bonding. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea shows classic tricyclic hydrophenanthrene structure with unique conformations stabilized by intermolecule hydrogen bonds (Xiaoping Rao et al., 2010).
Polymer Chemistry
In polymer science, isopropyl alcohol, a component related to the compound , has been used as a solvent in the synthesis of silicone–urea copolymers, highlighting the role of urea derivatives in developing materials with specific mechanical properties (E. Yilgor et al., 2003).
Green Chemistry
Urea derivatives have been explored as safer substitutes for hazardous chemicals in chemical synthesis. For example, dimethylaminopyridinium carbamoylides have been designed as non-hazardous substitutes for arylsulfonyl isocyanates, showing the potential of urea derivatives in safer chemical processes (F. Sa̧czewski et al., 2006).
Molecular Recognition
Research on substituted phenyl urea and thiourea silatranes has demonstrated their application in anion recognition, where their structure and electronic properties affect their binding affinity to various anions, illustrating the utility of urea derivatives in sensing applications (Gurjaspreet Singh et al., 2016).
Energetic Materials
Studies on the synthesis and properties of trinitroprop-2-yl urea derivatives have explored their potential as high energetic materials, focusing on their synthesis, characterization, and energetic properties, which is crucial for the development of novel explosives or propellants (Quirin J. Axthammer et al., 2016).
作用機序
Target of Action
Indole-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Research has shown that similar indole-based compounds can induce a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture.
Biochemical Pathways
Indole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Result of Action
特性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)16-15(19)17-13-10-18(8-9-20-3)14-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKDSVSPRDDONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2994644.png)
![2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2994646.png)

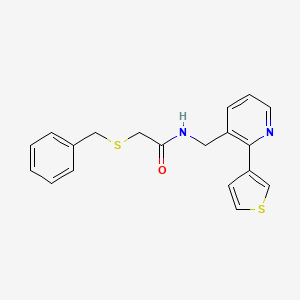
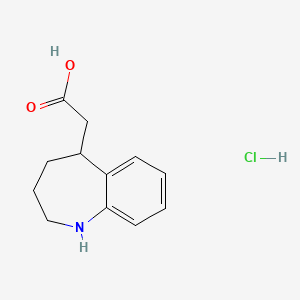
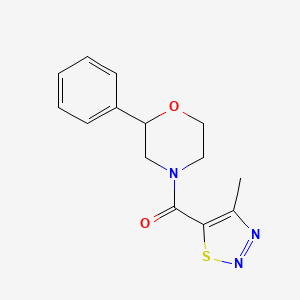

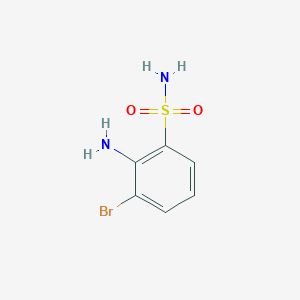
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2994659.png)
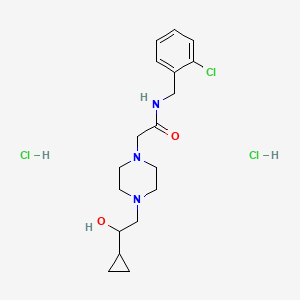
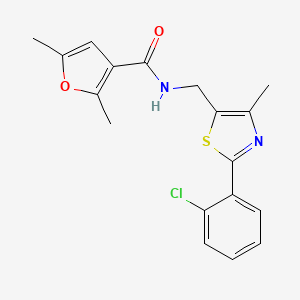
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)
